molecular formula C14H15BrN2O2S B297736 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B297736
M. Wt: 355.25 g/mol
InChI Key: BIZXHHNBBFMHIH-PPDFBGJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinone derivatives and has shown promising results in various studies as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosinase, α-glucosidase, and cyclooxygenase-2, which are involved in the development of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one have been extensively studied in various scientific research studies. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. Additionally, this compound has been shown to reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one in lab experiments include its potent activity against various diseases, its easy synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the scientific research of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one. These include further studies on the mechanism of action of this compound, the development of more stable and soluble analogs, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the potential use of this compound as a diagnostic tool for various diseases should also be explored.
In conclusion, 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a promising compound that has shown potential therapeutic applications in various scientific research studies. Further studies are required to fully understand the mechanism of action of this compound and to evaluate its potential use in clinical trials.

Synthesis Methods

The synthesis of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of an alkylating agent such as ethyl iodide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.

Scientific Research Applications

The potential therapeutic applications of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one have been extensively studied in various scientific research studies. This compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

Product Name

5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15BrN2O2S/c1-3-16-14-17(4-2)13(19)12(20-14)8-9-7-10(15)5-6-11(9)18/h5-8,18H,3-4H2,1-2H3/b12-8-,16-14?

InChI Key

BIZXHHNBBFMHIH-PPDFBGJRSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)Br)O)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)Br)O)S1)CC

Origin of Product

United States

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